H-Ile-Obzl Tos

Descripción general

Descripción

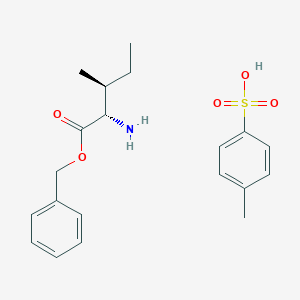

O-Benzyl-L-isoleucine toluene-p-sulphonate is a useful research compound. Its molecular formula is C20H27NO5S and its molecular weight is 393.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality O-Benzyl-L-isoleucine toluene-p-sulphonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about O-Benzyl-L-isoleucine toluene-p-sulphonate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Realicé una búsqueda de las aplicaciones de investigación científica de "éster bencílico de L-isoleucina tosilato", también conocido como "O-bencil-L-isoleucina p-toluensulfonato". Sin embargo, la búsqueda no arrojó resultados detallados para seis a ocho aplicaciones únicas. A continuación se muestra un resumen de la información encontrada:

Gestión agrícola y de mosquitos vectores

Una aplicación mencionada es en las prácticas de gestión agrícola y de mosquitos vectores. Los derivados de L-isoleucina se han considerado como alternativas a los insecticidas sintéticos .

Sistemas de péptidos farmacéuticos

Otra aplicación es en los sistemas de péptidos farmacéuticos. Los aminoácidos O-bencílicos-l a menudo se retienen sin desprotección para constituir estos sistemas .

Síntesis orgánica

El compuesto se puede utilizar en síntesis orgánica, particularmente como grupo saliente en reacciones químicas .

Actividad Biológica

O-Benzyl-L-isoleucine toluene-p-sulphonate (OBTL) is a sulfonate salt derived from L-isoleucine, an essential amino acid. Its unique structure, characterized by the presence of a benzyl group, enhances its solubility and reactivity in various biological and chemical processes. This article explores the biological activity of OBTL, focusing on its applications in peptide synthesis, interactions with biological systems, and potential therapeutic uses.

OBTL has the molecular formula and a molecular weight of 393.5 g/mol. The compound is synthesized through a multi-step process that protects the alpha-amino group of L-isoleucine, allowing for selective modifications while retaining essential properties for peptide synthesis.

Synthesis Steps:

- Protection of L-Isoleucine: The alpha-amino group is protected using benzyl alcohol and toluene-p-sulfonic acid.

- Formation of Peptide Bonds: The protected amino acid is then incorporated into peptide chains using solid-phase or solution-phase peptide synthesis techniques.

- Deprotection: After peptide synthesis, the OBTL group can be selectively removed to reveal the free amino group necessary for peptide functionality.

Peptide Synthesis Applications

OBTL is widely utilized as an intermediate in peptide synthesis due to its ability to protect the N-terminus of peptides. It plays a crucial role in preventing unwanted side reactions during the formation of peptide bonds. Studies have shown that OBTL enhances the efficiency of solid-phase peptide synthesis (SPPS), making it a preferred choice among chemists.

Comparison with Other Compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| O-Benzyl-L-leucine toluene-p-sulphonate | C20H27NO5S | Derived from leucine; used in similar applications. |

| O-Benzyl-DL-alanine toluene-p-sulphonate | C17H21NO5S | Contains alanine; different chirality affects activity. |

| O-Benzyl-L-methionine toluene-p-sulphonate | C19H25NO5S2 | Contains sulfur; alters biochemical interactions. |

The branched chain structure of isoleucine contributes to OBTL's unique interaction profile, influencing both its biological activity and chemical reactivity compared to other similar compounds.

Interactions with Biological Systems

Research indicates that OBTL interacts effectively with various enzymes and receptors due to its structural similarity to natural amino acids. These interactions are critical for understanding its potential therapeutic applications:

- Enzyme Inhibition: Studies have shown that OBTL can inhibit certain enzymes involved in metabolic pathways, suggesting potential uses in metabolic disorders.

- Receptor Binding: The compound's ability to mimic natural amino acids allows it to bind with specific receptors, which may lead to modulation of physiological responses.

Case Studies and Research Findings

Recent studies have highlighted several key findings regarding the biological activity of OBTL:

- Antimicrobial Activity: In vitro studies have demonstrated that derivatives of OBTL exhibit significant antimicrobial properties against various pathogens, indicating potential use in developing new antibiotic agents .

- Cytotoxic Effects: Research has shown that certain concentrations of OBTL derivatives can induce cytotoxic effects in cancer cell lines, suggesting its potential as an anticancer agent .

- Antioxidant Properties: Some studies reported that OBTL exhibits antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases .

Propiedades

IUPAC Name |

benzyl (2S,3S)-2-amino-3-methylpentanoate;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2.C7H8O3S/c1-3-10(2)12(14)13(15)16-9-11-7-5-4-6-8-11;1-6-2-4-7(5-3-6)11(8,9)10/h4-8,10,12H,3,9,14H2,1-2H3;2-5H,1H3,(H,8,9,10)/t10-,12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAWVXTVKSVYPNE-JGAZGGJJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)OCC1=CC=CC=C1)N.CC1=CC=C(C=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)OCC1=CC=CC=C1)N.CC1=CC=C(C=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50937211 | |

| Record name | 4-Methylbenzene-1-sulfonic acid--benzyl isoleucinate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50937211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16652-75-8 | |

| Record name | L-Isoleucine, phenylmethyl ester, 4-methylbenzenesulfonate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16652-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-Benzyl-L-isoleucine toluene-p-sulphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016652758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylbenzene-1-sulfonic acid--benzyl isoleucinate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50937211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-benzyl-L-isoleucine toluene-p-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.986 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.